molecular formula C17H18O3 B1326357 3-(1,3-Dioxan-2-YL)-1'-propionaphthone CAS No. 898756-26-8

3-(1,3-Dioxan-2-YL)-1'-propionaphthone

Cat. No.: B1326357
CAS No.: 898756-26-8
M. Wt: 270.32 g/mol
InChI Key: ADBCWCOCPHMEOZ-UHFFFAOYSA-N
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Description

3-(1,3-Dioxan-2-YL)-1’-propionaphthone is an organic compound that features a 1,3-dioxane ring attached to a propionaphthone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Dioxan-2-YL)-1’-propionaphthone typically involves the formation of the 1,3-dioxane ring through the reaction of a carbonyl compound with 1,3-propanediol in the presence of an acid catalyst. The propionaphthone moiety can be introduced through a Friedel-Crafts acylation reaction using propionyl chloride and a naphthalene derivative. The reaction conditions often require the use of a Lewis acid catalyst such as aluminum chloride to facilitate the acylation process .

Industrial Production Methods

In industrial settings, the production of 3-(1,3-Dioxan-2-YL)-1’-propionaphthone may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-purity reagents and controlled reaction environments ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Dioxan-2-YL)-1’-propionaphthone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkoxides, amines

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, alkanes

    Substitution: Substituted 1,3-dioxane derivatives

Scientific Research Applications

3-(1,3-Dioxan-2-YL)-1’-propionaphthone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1,3-Dioxan-2-YL)-1’-propionaphthone involves its interaction with various molecular targets and pathways. The 1,3-dioxane ring can act as a protecting group, stabilizing reactive intermediates during chemical reactions. Additionally, the propionaphthone moiety may interact with enzymes or receptors, influencing biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,3-Dioxan-2-YL)-1’-propionaphthone is unique due to the combination of the 1,3-dioxane ring and the propionaphthone moiety, which imparts distinct chemical reactivity and potential applications. The presence of both functional groups allows for versatile chemical transformations and interactions with biological targets.

Properties

IUPAC Name

3-(1,3-dioxan-2-yl)-1-naphthalen-1-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O3/c18-16(9-10-17-19-11-4-12-20-17)15-8-3-6-13-5-1-2-7-14(13)15/h1-3,5-8,17H,4,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADBCWCOCPHMEOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)CCC(=O)C2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00646028
Record name 3-(1,3-Dioxan-2-yl)-1-(naphthalen-1-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898756-26-8
Record name 3-(1,3-Dioxan-2-yl)-1-(1-naphthalenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898756-26-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1,3-Dioxan-2-yl)-1-(naphthalen-1-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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